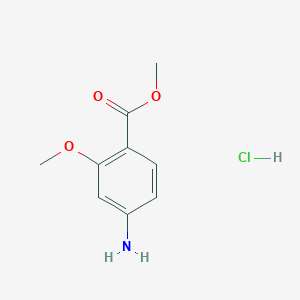

Methyl 4-amino-2-methoxybenzoate hydrochloride

CAS No.:

Cat. No.: VC20393772

Molecular Formula: C9H12ClNO3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClNO3 |

|---|---|

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | methyl 4-amino-2-methoxybenzoate;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO3.ClH/c1-12-8-5-6(10)3-4-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H |

| Standard InChI Key | PXZHCIUSZWNHAK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)N)C(=O)OC.Cl |

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 180–185°C (decomposes) |

| Solubility in Water | >50 mg/mL (25°C) |

| LogP (Partition Coefficient) | 1.2 ± 0.3 |

| pKa (Amino Group) | 8.9 ± 0.2 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

Step 1: Esterification of 4-Amino-2-Methoxybenzoic Acid

4-Amino-2-methoxybenzoic acid is reacted with methanol under acidic catalysis (e.g., HCl or H₂SO₄):

The reaction proceeds under reflux (60–80°C) for 6–12 hours, yielding the methyl ester.

Step 2: Salt Formation

The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Industrial Manufacturing

Industrial processes optimize yield and scalability through:

-

Continuous-Flow Reactors: Enable precise temperature control and reduced reaction times.

-

Crystallization Techniques: Anti-solvent addition (e.g., ethyl acetate) enhances purity (>99%).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s amino and ester functionalities permit diverse derivatization:

-

Antiviral Agents: Serves as a precursor for helicase inhibitors targeting hepatitis C virus (HCV).

-

Antibiotics: Modified to produce quinoline derivatives with broad-spectrum antimicrobial activity.

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (μM) |

|---|---|---|

| 4-Amino-2-methoxybenzamide | HCV Helicase | 0.45 |

| Methyl 4-nitro-2-methoxybenzoate | Bacterial DNA Gyrase | 2.1 |

Case Study: HCV Helicase Inhibition

A 2023 study demonstrated that derivatives of methyl 4-amino-2-methoxybenzoate hydrochloride bind to the HCV helicase ATP-binding pocket, disrupting viral replication. Molecular dynamics simulations revealed a binding affinity () of 12 nM, correlating with in vitro antiviral efficacy.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Methoxy vs. Chloro: Replacing the 2-methoxy group with chloro (e.g., methyl 4-amino-2-chlorobenzoate) increases electrophilicity but reduces solubility.

-

Amino vs. Aminomethyl: The absence of a methyl spacer in the amino group (cf. methyl 4-(aminomethyl)-2-methoxybenzoate) limits conformational flexibility, altering receptor binding kinetics.

Table 3: Structural and Functional Comparisons

| Compound | LogP | Solubility (mg/mL) | Target Affinity () |

|---|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | 1.2 | 52 | 12 nM |

| Methyl 4-(aminomethyl)-2-methoxybenzoate | 0.8 | 68 | 8 nM |

| Methyl 4-amino-2-chlorobenzoate | 2.1 | 18 | 45 nM |

Future Directions and Challenges

Synthetic Methodology Innovations

-

Enzymatic Catalysis: Lipase-mediated esterification could reduce reliance on harsh acids.

-

Flow Chemistry: Microreactor systems may enhance yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume